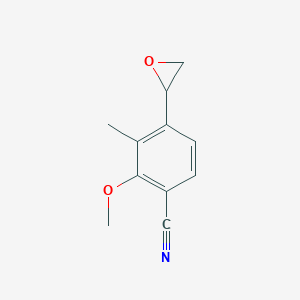
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is an organic compound with a complex structure that includes a nitrile group, an epoxide ring, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the formation of the epoxide ring through an epoxidation reaction, followed by the introduction of the nitrile group via a nucleophilic substitution reaction. The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can open the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with metal ions or other electrophilic species, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar methyl and methoxy substitution pattern.
3-Methyl-2-(methyloxy)benzonitrile: Lacks the epoxide ring but has similar functional groups.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methoxy group and a nitrile group but has a different core structure.
Uniqueness
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the epoxide ring, which imparts significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various fields.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-7-9(10-6-14-10)4-3-8(5-12)11(7)13-2/h3-4,10H,6H2,1-2H3 |
Clave InChI |
PFDGQNOQWHUIGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)C#N)C2CO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
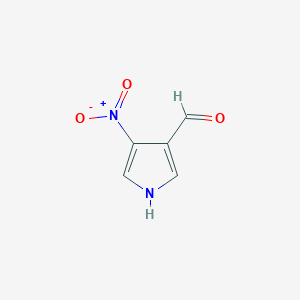


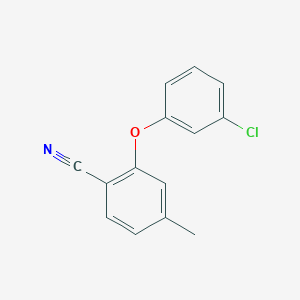
![N-(2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-yl)-N-hydroxy urea](/img/structure/B8687864.png)
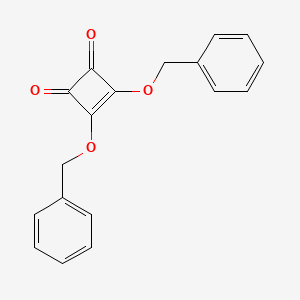
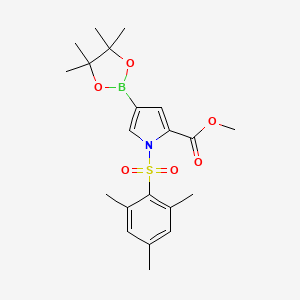
![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)

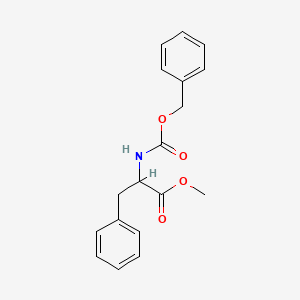
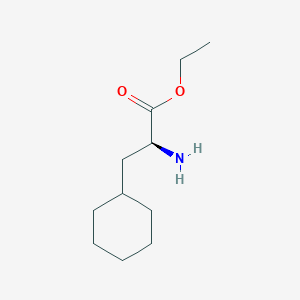
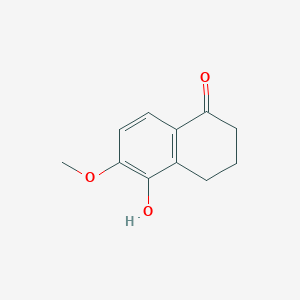
![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)

